

An In-depth Technical Guide to Methyl Lycernuate A

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Compound of Interest

Compound Name: Methyl lycernuate A

Cat. No.: B564603

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a serratane-type triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Methyl lycernuate A**, including its chemical identity, and available data on its biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification

CAS Number: 56218-46-3

IUPAC Name: Methyl (3 β ,21 β)-3,21-dihydroxy-serrat-14-en-24-oate

"**Methyl lycernuate A**" is the methyl ester of Lycernuic acid A. The systematic name for Lycernuic acid A is 3 β ,21 β -dihydroxyserrat-14-en-24-oic acid.

Chemical Structure:

[Image of the chemical structure of Methyl (3 β ,21 β)-3,21-dihydroxy-serrat-14-en-24-oate]

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Caption: Chemical structure of Methyl (3 β ,21 β)-3,21-dihydroxy-serrat-14-en-24-oate.

Biological Activity of Serratane Triterpenoids

Methyl lycernuate A belongs to the broader class of serratane triterpenoids, which are predominantly isolated from plants of the Lycopodiaceae family.^[1] These compounds have been the subject of extensive phytochemical research and have demonstrated a range of promising biological activities, particularly in the areas of oncology and immunology.

Anti-Cancer and Chemopreventive Effects

Several studies have highlighted the potential of serratane triterpenoids as anti-cancer and chemopreventive agents. Research has shown that certain serratane triterpenoids exhibit moderate antiproliferative effects against various human cancer cell lines. While specific data for **Methyl lycernuate A** is limited, related compounds have shown inhibitory activity.

Anti-Inflammatory Properties

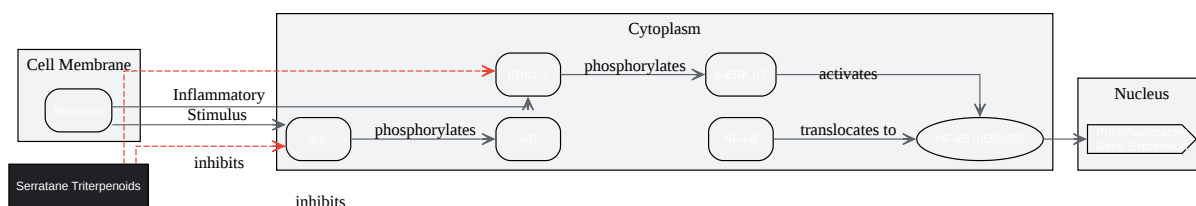
A significant body of research points to the anti-inflammatory potential of serratane triterpenoids. These compounds have been shown to diminish the production of inflammatory mediators.

Signaling Pathways

The anti-inflammatory effects of serratane triterpenoids are believed to be mediated through the modulation of key signaling pathways. Studies on related compounds have indicated the involvement of the following pathways:

- **NF- κ B (Nuclear Factor-kappa B) Signaling Pathway:** Serratane triterpenoids have been observed to downregulate the activation of NF- κ B, a crucial transcription factor that plays a central role in the inflammatory response.^[1] Inhibition of the NF- κ B pathway leads to a decrease in the expression of pro-inflammatory genes.
- **ERK1/2 (Extracellular signal-Regulated Kinase 1/2) Pathway:** Downregulation of the phosphorylation of ERK1/2, a key component of the MAPK (Mitogen-Activated Protein

Kinase) signaling cascade, has also been implicated in the anti-inflammatory action of serratane triterpenoids.[1]



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References

- 1. Serratane triterpenoids isolated from *Lycopodium clavatum* by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
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